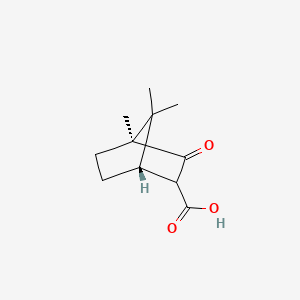
(-)-camphorcarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-camphorcarboxylic acid, also known as d-Camphocarboxylic acid, is a heterocyclic organic compound with the molecular formula C₁₁H₁₆O₃. It is a derivative of camphor and features a bicyclic structure with a carboxylic acid functional group. This compound is known for its unique chemical properties and applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(-)-camphorcarboxylic acid can be synthesized through several methods:
Oxidation of Camphor: One common method involves the oxidation of camphor using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of Camphor Derivatives: Another method involves the hydrolysis of camphor derivatives, such as camphor nitriles or camphor amides, in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(-)-camphorcarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alcohols, amines, and acid chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of higher carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of esters, amides, or other functional derivatives.
Applications De Recherche Scientifique
(-)-camphorcarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (-)-camphorcarboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Chemical Reactivity: Its carboxylic acid group can participate in various chemical reactions, influencing its biological and chemical activities
Comparaison Avec Des Composés Similaires
(-)-camphorcarboxylic acid can be compared with other similar compounds, such as:
Camphor: Both compounds share a bicyclic structure, but this compound has an additional carboxylic acid group, making it more reactive.
Camphorquinone: This compound is an oxidized form of camphor and lacks the carboxylic acid group, resulting in different chemical properties.
Bornane-2,3-dione: Similar in structure but with different functional groups, leading to distinct reactivity and applications .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique structure and reactivity make it valuable for research and industrial applications
Propriétés
Numéro CAS |
18530-29-5 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
(1S,2R,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+,11+/m0/s1 |
Clé InChI |
XNMVAVGXJZFTEH-MVKOHCKWSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
SMILES isomérique |
C[C@]12CC[C@H](C1(C)C)[C@H](C2=O)C(=O)O |
SMILES canonique |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















